(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine;hydrochloride
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Overview
Description
(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C9H17NO·HCl. This compound is known for its unique bicyclic structure, which includes an oxabicyclo[2.2.2]octane ring system. The presence of a methyl group and a methanamine group attached to this ring system makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine;hydrochloride typically involves the following steps:
Formation of the Oxabicyclo[2.2.2]octane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile. For instance, cyclohexadiene can react with an appropriate aldehyde to form the oxabicyclo[2.2.2]octane ring.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions. This step often involves the use of methyl iodide or methyl bromide in the presence of a strong base like sodium hydride.
Amination: The methanamine group is introduced through a nucleophilic substitution reaction. This can be done by reacting the intermediate compound with ammonia or an amine under suitable conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the methanamine group to a primary amine or even further to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines or methyl derivatives.
Substitution: Formation of azides or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of bicyclic amines on biological systems. It serves as a model compound for understanding the interaction of similar structures with biological targets.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The bicyclic structure is of interest in the design of new drugs, particularly those targeting the central nervous system.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular signaling pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine;hydrochloride
- (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol
Uniqueness
Compared to similar compounds, (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine;hydrochloride is unique due to the specific positioning of the methyl and methanamine groups on the oxabicyclo[2.2.2]octane ring. This unique arrangement influences its reactivity and interaction with biological targets, making it distinct in its applications and effects.
Properties
IUPAC Name |
(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-8-2-4-9(6-10,5-3-8)11-7-8;/h2-7,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGPACLISYYCBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)(OC2)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2247104-20-5 |
Source
|
Record name | 1-{4-methyl-2-oxabicyclo[2.2.2]octan-1-yl}methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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